Methyl 7-hydroxy-1H-indazole-3-carboxylate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl 7-hydroxy-2H-indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)8-5-3-2-4-6(12)7(5)10-11-8/h2-4,12H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUDNTBATXTTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Silico Modeling of Methyl 7-hydroxy-1H-indazole-3-carboxylate Binding: A Structural Guide to Kinase Hinge Interactions
As computational workflows in drug discovery evolve, analyzing "privileged scaffolds" like the indazole ring requires a meticulous synthesis of structural pharmacology and thermodynamic modeling. Methyl 7-hydroxy-1H-indazole-3-carboxylate (CAS: 1783523-61-4) is a highly versatile building block. Because indazole derivatives are known bioisosteres of indole, they possess a remarkable capacity to form strong donor and acceptor hydrogen bonds within the hydrophobic pockets of targeted proteins[1].
This technical guide serves as an authoritative framework for in silico scientists. By deconstructing the structural anatomy of this compound, we provide a self-validating computational methodology for predicting its binding affinity, specifically within ATP-competitive kinase inhibition—a domain where indazoles historically exhibit exceptional efficacy[2].
Pharmacophore Deconstruction & Target Rationale
Before initiating molecular docking or molecular dynamics (MD) simulations, it is critical to understand the causality of the molecule's structural components. The efficacy of Methyl 7-hydroxy-1H-indazole-3-carboxylate in kinase inhibition hinges on the precise spatial arrangement of its three primary functional groups:
-
The 1H-Indazole Core (The Hinge Binder): The core nitrogen atoms (N1 and N2) serve as a canonical hydrogen-bond donor-acceptor pair. In kinases such as ROCK1 or GSK-3β, this motif anchors the molecule to the kinase hinge region (e.g., via the backbone carbonyl and NH of Asp and Val/Leu residues)[3][4].
-
The 3-Carboxylate Methyl Ester (The Solvent Vector): Extending from the C3 position, this ester group generally projects outward toward the solvent-exposed channel of the ATP binding site. It provides steric bulk that can be synthetically modified to alter receptor selectivity and solubility[5].
-
The 7-Hydroxyl Group (The Gatekeeper Anchor): The addition of a polar -OH group at the C7 position on the benzenoid ring drastically alters the electronic landscape[6]. It introduces an additional hydrogen-bonding vector that can target gatekeeper residues or specific polar sub-pockets deep within the kinase cleft, improving binding enthalpy and target specificity.
Structural mapping of indazole functional groups to specific kinase sub-pockets.
Step-by-Step In Silico Methodology
To ensure scientific integrity and predictive accuracy, every computational experiment must operate as a self-validating system. The following protocol outlines the in silico pipeline for modeling the binding of Methyl 7-hydroxy-1H-indazole-3-carboxylate to a target kinase (e.g., ROCK1 or EGFR).
Step 1: Target Protein Preparation (The Foundation)
-
Action: Retrieve a high-resolution kinase crystal structure co-crystallized with an indazole-like inhibitor (e.g., PDB ID: 3V8S for ROCK1[3] or PDB ID: 3POZ for EGFR[7]).
-
Execution: Remove crystallographic waters farther than 5 Å from the active site. Add missing hydrogen atoms.
-
Causality: Use software (e.g., Protein Preparation Wizard / Epik) to assign protonation states at a physiological pH of 7.4 ± 0.5. Why? The hinge interaction is entirely dependent on the correct tautomeric and protonation state of the aspartate/valine backbone. An incorrect protonation state will fail to predict the critical N1-H donor interaction.
Step 2: Ligand Conformational Sampling
-
Action: Generate a 3D structure of Methyl 7-hydroxy-1H-indazole-3-carboxylate.
-
Execution: Run a low-mode molecular mechanics (e.g., OPLS4) conformational search.
-
Causality: The ester group at C3 exhibits rotational freedom. Generating multiple conformers ensures the docking algorithm can test various solvent-channel orientations without getting trapped in a local energy minimum. Furthermore, the 7-OH group's dipole moment must be accurately represented for electrostatic scoring.
Step 3: Grid Generation & Molecular Docking
-
Action: Center the docking grid on the ATP-binding pocket.
-
Execution: Perform Extra Precision (XP) docking allowing full ligand flexibility while keeping the protein backbone rigid initially[8].
-
Causality: Because indazoles are known Type I, ATP-competitive inhibitors[3], constraining the grid to the native ligand's coordinates prevents irrelevant allosteric sampling, saving computational expense and reducing false positives.
Step 4: Molecular Dynamics (MD) & Free Energy Perturbation (FEP)
-
Action: Subject the top docking pose to a 100 ns MD simulation in explicit solvent (TIP3P), followed by FEP calculations.
-
Execution: Monitor the Root Mean Square Deviation (RMSD) of the ligand and the distance of the hydrogen bonds between the indazole N1/N2 and the hinge.
-
Causality: Docking provides a static snapshot based on geometric fit. MD validates whether the 7-OH polar anchor and the hinge hydrogen bonds persist under thermodynamic fluctuations[4]. FEP calculates the relative binding free energy (
), correlating directly to experimental values.
Computational workflow for predictive kinase hinge-binding modeling.
Quantitative Data & Expected Benchmarks
To ground the in silico workflow in practical expectations, Table 1 outlines anticipated baseline binding affinities across well-documented kinase targets based on homologous indazole studies. Table 2 summarizes the fundamental physicochemical parameters calculated to define its ADMET profile, using baseline data from the structural analog 1H-indazol-7-ol[9].
Table 1: Predicted Docking Profiles for Methyl 7-hydroxy-1H-indazole-3-carboxylate
| Target Kinase | PDB Template | Primary Binding Motif | Expected GlideScore (kcal/mol) | Predictive Target Interaction |
| ROCK1 | 3V8S | ATP Hinge (Asp/Met) | -8.5 to -9.2 | Strong bidentate H-bonds via N1/N2. |
| EGFR | 3POZ | ATP Hinge (Met793) | -7.8 to -8.6 | 7-OH acts as an anchor in the polar sub-pocket. |
| GSK-3β | 6TCU | Hinge (Asp133/Val135) | -8.0 to -9.0 | Tridentate stabilization using the 1H-indazole core. |
Table 2: Computed ADMET & Physicochemical Properties
| Parameter | Computed Value | Relevance in Drug Design |
| Molecular Weight | ~192.17 g/mol | Favorable for fragment-based drug design (FBDD) / lead optimization. |
| LogP (Lipophilicity) | 1.8 - 2.2 | Ideal balance for membrane permeability and aqueous solubility. |
| H-Bond Donors | 2 (N1-H, 7-OH) | Crucial for target anchoring; adheres to Lipinski's Rule of 5. |
| H-Bond Acceptors | 4 (N2, O-ester, O-OH) | Promotes interactions with solvent-exposed backbones. |
| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon binding. |
Conclusion
Methyl 7-hydroxy-1H-indazole-3-carboxylate represents a highly optimized starting point for structure-based drug design. By rigorously applying protein preparation rules, targeted grid generation, and extensive thermodynamic validation (MD/FEP), researchers can confidently map the multi-point binding interactions—specifically leveraging the 1H-indazole core for hinge binding and the 7-OH group for deep-pocket anchoring. Following this self-validating framework ensures that subsequent synthetic derivatives are guided by highly accurate predictive energetics.
References
Sources
- 1. 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rcsb.org [rcsb.org]
- 4. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methyl-1H-indazole-3-carboxamide|946343-59-5 [benchchem.com]
- 6. 7-Methoxy-1H-indazole hydrochloride | Benchchem [benchchem.com]
- 7. Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases | PLOS One [journals.plos.org]
- 8. Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Indazol-7-ol | C7H6N2O | CID 21453601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: Elucidating the Bioactivity of Methyl 7-hydroxy-1H-indazole-3-carboxylate
An Application Note and Protocol Guide for the Cellular Characterization of Novel Indazole Compounds.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anti-tumor, anti-inflammatory, and analgesic properties. The introduction of novel derivatives, such as Methyl 7-hydroxy-1H-indazole-3-carboxylate, presents both an opportunity and a challenge: to systematically characterize its biological effects and identify its mechanism of action.
This guide, designed for researchers in drug discovery and chemical biology, outlines a strategic, multi-tiered approach to determine the cellular activity of a novel small molecule. Instead of focusing on a single, predetermined target, we present a workflow that begins with broad phenotypic screening to identify a compound's general impact on cell health and morphology, followed by more focused assays to dissect its effects on specific cellular pathways and to ultimately identify its molecular target. This structured approach ensures a thorough and unbiased characterization, mitigating the risk of overlooking unexpected activities.
The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind key steps. This ensures that the generated data is robust, reproducible, and provides a solid foundation for further investigation.
Tier 1: Initial Phenotypic Screening for Bioactivity Assessment
The primary goal of this initial phase is to cast a wide net to determine if Methyl 7-hydroxy-1H-indazole-3-carboxylate exhibits any biological activity and to establish a therapeutically relevant concentration range. This is achieved by assessing its general impact on cell viability and morphology.
Protocol 1: Cell Viability and Cytotoxicity Assessment using a Luminescent ATP Assay
Rationale: The quantification of adenosine triphosphate (ATP) is a direct and highly sensitive indicator of metabolically active, viable cells. A decrease in cellular ATP is a hallmark of cytotoxicity or cytostatic effects. This assay is crucial for generating a dose-response curve and determining the half-maximal inhibitory concentration (IC50), a key parameter for all subsequent experiments.
Experimental Workflow:
High-Throughput In Vitro Kinase Assay Protocol for Methyl 7-hydroxy-1H-indazole-3-carboxylate Derivatives
Application Note: Pharmacological Profiling of ATP-Competitive Kinase Inhibitors Target Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Abstract & Scientific Rationale
Methyl 7-hydroxy-1H-indazole-3-carboxylate (CAS: 1783523-61-4) is a highly versatile building block widely utilized in the synthesis of potent targeted kinase inhibitors. By elaborating on the 3-carboxylate or the 7-hydroxy positions, medicinal chemists generate functionalized 1H-indazole-3-carboxamide libraries. These derivatives represent a privileged class of ATP-competitive inhibitors with proven efficacy against key oncogenic and neurological targets, including GSK-3β, PAK1, and various receptor tyrosine kinases (RTKs)[1].
The structural supremacy of the indazole core lies in its ability to anchor tightly within the highly conserved kinase hinge region. Specifically, the N1 and N2 nitrogen atoms of the indazole ring, along with the 3-carboxamide substituent, often form robust bidentate or tridentate hydrogen-bonding networks with the backbone atoms of the hinge (e.g., interacting directly with the Asp and Val backbone residues)[2]. Because these compounds directly compete with endogenous ATP, precise in vitro pharmacological profiling requires an assay capable of mimicking physiological ATP concentrations without signal interference.
This application note provides a comprehensively designed, high-throughput luminescent ADP-Glo™ kinase assay protocol. By measuring ADP production rather than ATP depletion, this system ensures extreme sensitivity and enables robust enzymatic profiling, determination of half-maximal inhibitory concentrations (
Fig 1: ATP-competitive displacement by indazole core at the kinase hinge region.
Experimental Design and Causality (E-E-A-T)
The Choice of ADP-Glo™ Assay
To profile potent indazole-based inhibitors, the ADP-Glo™ Kinase Assay (Promega) is utilized. Traditional fluorescent or radioactive assays face limitations regarding substrate versatility and ATP concentration caps. The luminescent ADP-Glo method allows the use of ATP at concentrations up to 1 mM, which is strictly necessary for accurately assessing true ATP-competitive behavior against kinases exhibiting high
-
The kinase reaction produces ADP.
-
Unreacted ATP is depleted, and the generated ADP is converted back into ATP, which drives a luciferase reaction to produce a luminescent signal positively correlated with kinase activity[4].
Kinetic Considerations & The Cheng-Prusoff Equation
Reporting an
Causality Check: To maximize assay sensitivity while maintaining physiological relevance, the concentration of ATP in the reaction buffer should be set at or near its apparent
Materials and Reagents Table
| Component | Function | Working Concentration | Notes |
| Methyl 7-hydroxy-1H-indazole-3-carboxylate Derivatives | Test Inhibitor | 10 pM – 10 µM | Prepared in 100% DMSO, diluted in buffer. |
| Purified Target Kinase (e.g., GSK-3β, LRRK2) | Enzyme | 1–5 nM | Titrate beforehand to determine the linear range. |
| Substrate Peptide/Protein | Phosphorylation Target | Verify optimal concentration for specific kinase. | |
| Ultra-Pure ATP | Phosphate Donor | Set to | Must be ultra-pure to prevent ADP background contamination[6]. |
| Kinase Reaction Buffer | Reaction Matrix | 1X | 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT. |
| ADP-Glo™ Reagent | ATP Depletion | 1X | Terminates reaction and destroys unreacted ATP[3]. |
| Kinase Detection Reagent | Signal Generation | 1X | Converts ADP |
Step-by-Step Assay Protocol
This procedure is optimized for a 384-well white, flat-bottom microplate format (e.g., Corning #3673) with a total starting kinase reaction volume of 5 µL[4].
Step 1: Compound Dilution & Plate Preparation
Logic: Avoid compound aggregation and false inhibition by normalizing DMSO concentration across all wells.
-
Prepare Master Stocks: Dissolve indazole derivatives in 100% DMSO to a concentration of 10 mM.
-
Serial Dilution: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO.
-
Buffer Transfer: Dilute the DMSO stocks 1:100 in 1X Kinase Reaction Buffer. This yields a 4X working solution of the inhibitor with a final DMSO concentration of 1% (which dilutes to 0.25% in the final reaction—well below the threshold for kinase denaturation).
-
Dispense: Add 1.25 µL of the 4X inhibitor solution to the designated wells of the 384-well plate.
Step 2: Enzyme Pre-Incubation
Logic: Pre-incubation allows equilibrium binding of the inhibitor to the enzyme prior to substrate competition.
-
Prepare a 4X solution of the Target Kinase in 1X Reaction Buffer.
-
Add 1.25 µL of the 4X Kinase to the wells containing the inhibitor.
-
Control Wells: Include "No Enzyme" controls (1.25 µL buffer) for background calculation, and "Vehicle" controls (0.25% DMSO) for maximum activity.
-
Incubate the plate at room temperature (25°C) for 15–30 minutes to facilitate indazole-hinge binding[2].
Step 3: Kinase Reaction Initiation
-
Prepare a 2X Substrate/ATP mix in 1X Reaction Buffer. The ATP concentration should be
the desired final concentration (target ). -
Initiate the reaction by adding 2.5 µL of the 2X Substrate/ATP mix to all wells.
-
Briefly centrifuge the plate (1000 rpm, 1 min) to ensure mixing.
-
Incubate at room temperature for 60 minutes.
Step 4: Luminescent Detection Phase
Logic: Strict adherence to volume ratios (Reaction : ADP-Glo : Detection = 1:1:2) is required for full conversion of ADP to light[4].
-
Halt Reaction: Add 5 µL of the ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. This step depletes all remaining background ATP[3].
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells.
-
Incubate in the dark for 30 minutes at room temperature.
-
Read: Measure luminescence using a multi-mode plate reader (e.g., integration time of 0.5–1 second per well).
Fig 2: Step-by-step universal workflow for luminescent ADP detection.
Data Analysis and Self-Validating Quality Controls
To confidently identify lead molecules derived from the Methyl 7-hydroxy-1H-indazole-3-carboxylate scaffold, data must be rigorously subjected to quality control metrics.
Determining the Z'-Factor
To validate the reliability and dynamic range of the assay day-to-day, calculate the Z'-factor using the Vehicle controls (Maximum signal,
An assay yielding a Z'-factor > 0.7 indicates an excellent, high-throughput ready assay system[7].
Analyzing Indazole Potency Metrics
-
Calculate % Activity: Normalize the raw Relative Light Units (RLU) for each well using the formula:
-
Curve Fitting: Plot % Activity against the log[Inhibitor] concentration. Use non-linear regression (4-parameter logistic curve) to calculate the
and the Hill Slope. -
Derive
: Finally, insert the empirically generated and your known [ATP] and ATP into the Cheng-Prusoff equation[5] to report the absolute equilibrium binding constant ( ) of the indazole-derivative.
Data Interpretation Matrix
| Metric | Expected Value for Strong Lead | Interpretation |
| Z'-Factor | Validates that the assay window is broad enough to separate signal from noise reliably[7]. | |
| Hill Slope | A slope near 1.0 confirms a 1:1 stoichiometric binding event at the ATP hinge pocket. | |
| Correlates with ATP load | Confirms competitive kinetics. A true ATP-competitive indazole will shift |
References
-
Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). PharmacologyCanada.org. Available at: [Link][5]
-
ADP-Glo™ Kinase Assay: A Luminescent ADP Detection System. Promega UK. Available at:[Link][7]
-
Tanega C, et al. Comparison of bioluminescent kinase assays using substrate depletion and product formation. Assay Drug Dev Technol. Available at:[Link][4]
-
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. ResearchGate. Available at:[Link][1]
-
Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity. PMC / NIH. Available at:[Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. journals.sagepub.com [journals.sagepub.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]
Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 7-Hydroxy-Indazole Analogs
Introduction: The Rise of the Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in modern drug discovery.[1] Its structural resemblance to endogenous purines, such as adenine, allows it to function as a versatile pharmacophore, engaging with a multitude of biological targets through various non-covalent interactions.[2] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4][5][6][7]
Within this important class of molecules, analogs featuring a hydroxyl group at the 7-position (7-hydroxy-indazoles) have garnered significant attention. The 7-hydroxy moiety is not merely a passive substituent; it is a critical functional group that can profoundly influence a molecule's biological activity and pharmacokinetic profile. By acting as both a hydrogen bond donor and acceptor, it can form key interactions with amino acid residues in target proteins, such as the hinge region of kinases, thereby anchoring the inhibitor and enhancing potency. This guide provides an in-depth analysis of the structure-activity relationships of 7-hydroxy-indazole analogs, complete with detailed protocols for their synthesis and biological evaluation.
Part 1: The Strategic Importance of the 7-Hydroxy-Indazole Core
The therapeutic versatility of the indazole framework stems from its unique electronic properties and its capacity for substitution at multiple positions.[4][5] The introduction of a hydroxyl group at the C7-position adds a crucial layer of functionality, directly impacting target binding and drug-like properties.
Key Biological Targets: Derivatives of the indazole scaffold have shown efficacy against a wide range of targets. Notable examples include:
-
Protein Kinases: Many indazole-based compounds are potent kinase inhibitors, targeting enzymes like Glycogen Synthase Kinase 3β (GSK3β), p21-activated kinase 1 (PAK1), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][4][8] The FDA-approved drug Axitinib, a VEGFR inhibitor, features an indazole core.[9][7]
-
Histone Deacetylases (HDACs): Certain indazole analogs have been developed as HDAC inhibitors, which are a promising class of anticancer agents.[10]
-
DNA Gyrase: Novel indazole derivatives have been identified as inhibitors of bacterial DNA gyrase, conferring potent antibacterial activity, including against multi-drug resistant strains.
-
Poly (ADP-ribose) polymerase (PARP): The approved anticancer drug Niraparib is a PARP inhibitor built around an indazole scaffold.[7]
The 7-hydroxy group often plays a pivotal role in the binding of these analogs to their respective targets, making this scaffold a fertile ground for SAR exploration.
Part 2: Decoding the Structure-Activity Relationship (SAR) Landscape
The systematic modification of a lead compound and the subsequent evaluation of its biological activity are the cornerstones of medicinal chemistry. For the 7-hydroxy-indazole scaffold, SAR studies typically explore substitutions at the N1, C3, and the remaining positions on the benzene ring (C4, C5, C6).
Caption: General SAR landscape for the 7-hydroxy-indazole scaffold.
-
The 7-Hydroxy Group: This group is often critical for activity. In kinase inhibition, for example, it can form a hydrogen bond with the backbone amide of a hinge region residue, a common binding motif for Type I and II kinase inhibitors. Its presence also tends to increase aqueous solubility compared to an unsubstituted analog.
-
N1-Position Substitution (R¹): The N1 position is frequently substituted to explore the solvent-exposed region of a binding pocket.
-
Causality: Introducing groups like benzyl or substituted phenyl rings can lead to additional hydrophobic or π-stacking interactions, significantly boosting potency.[11] Small alkyl groups can enhance cell permeability and oral bioavailability. The choice of substituent here is critical for modulating the overall physicochemical properties of the analog.
-
-
C3-Position Substitution (R³): This position points directly into the core of many binding sites and is arguably the most critical for directing activity and selectivity.
-
Causality: Functional groups like amides, ureas, or other heterocycles at C3 can form specific hydrogen bonds and electrostatic interactions with the target protein. For instance, the 1H-indazole-3-carboxamide scaffold is a well-established and potent inhibitor of PAK1 kinase.[1] The nature of the R³ group dictates the specific target class the analog is likely to inhibit.
-
-
C4, C5, C6-Position Substitution (R⁴, R⁵, R⁶): Modifications on the benzene portion of the scaffold are used to fine-tune the molecule's properties.
-
Causality: The addition of small, electron-withdrawing groups like halogens (F, Cl) can modulate the pKa of the indazole nitrogens and enhance binding affinity through halogen bonding.[4] Larger groups can be used to improve selectivity by sterically blocking binding to off-target proteins or to block sites of metabolism, thereby improving the pharmacokinetic profile.
-
Data Presentation: SAR of 7-Hydroxy-Indazole Analogs as PAK1 Inhibitors
The following table summarizes representative SAR data for a series of hypothetical 7-hydroxy-indazole analogs evaluated for their inhibitory activity against PAK1 kinase. This data is illustrative of the principles described above.
| Compound ID | R¹ (N1-Position) | R³ (C3-Position) | R⁵ (C5-Position) | PAK1 IC₅₀ (nM) |
| 1a | H | -CONH₂ | H | 5,200 |
| 1b | -CH₃ | -CONH₂ | H | 1,800 |
| 1c | Benzyl | -CONH₂ | H | 250 |
| 1d | Benzyl | -COOH | H | >10,000 |
| 1e | Benzyl | -CONH-phenyl | H | 85 |
| 1f | Benzyl | -CONH-phenyl | F | 40 |
Analysis:
-
Baseline Activity (1a): The unsubstituted 7-hydroxy-indazole-3-carboxamide shows weak activity.
-
N1-Substitution (1b, 1c): Alkylation (1b) and benzylation (1c) at the N1 position progressively increase potency, with the benzyl group likely forming favorable hydrophobic interactions.
-
C3-Amide Importance (1d, 1e): Replacing the C3-carboxamide with a carboxylic acid (1d) abolishes activity, highlighting the importance of the amide as a key interacting group. Extending the amide with a phenyl ring (1e) further enhances potency.
-
Benzene Ring Substitution (1f): Adding a fluorine atom at the C5-position (1f) doubles the activity, likely due to favorable electronic effects or additional interactions within the binding pocket.
Part 3: Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of novel 7-hydroxy-indazole analogs.
Protocol 1: Synthesis of N1-Benzyl-5-fluoro-7-hydroxy-1H-indazole-3-carboxamide (Analog of 1f)
This protocol outlines a representative multi-step synthesis. Researchers should perform appropriate literature searches for specific reaction optimizations.
Caption: Synthetic workflow for a representative 7-hydroxy-indazole analog.
Step-by-Step Methodology:
-
Step 1: Oxidation of Starting Material:
-
To a solution of 2,3-difluoro-6-nitrotoluene in aqueous pyridine, add potassium permanganate (KMnO₄) portion-wise at 80°C.
-
Causality: KMnO₄ is a strong oxidizing agent that converts the benzylic methyl group to a carboxylic acid, a necessary handle for later functionalization.
-
Monitor the reaction by TLC. Upon completion, filter the hot solution to remove manganese dioxide, and acidify the filtrate to precipitate the product, 2,3-difluoro-6-nitrobenzoic acid.
-
-
Step 2: Ester Protection:
-
Reflux the acid from Step 1 in methanol with a catalytic amount of sulfuric acid for 4-6 hours.
-
Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent amination and cyclization steps.
-
Remove the solvent under reduced pressure, and purify the resulting ester by column chromatography.
-
-
Step 3: Nucleophilic Aromatic Substitution:
-
Dissolve the methyl ester from Step 2 in DMSO. Add benzylamine and heat the reaction to 100°C.
-
Causality: The nitro group strongly activates the aromatic ring towards nucleophilic substitution. Benzylamine displaces the fluorine atom at the 2-position, which is more activated than the 3-position, to set up the precursor for cyclization.
-
Monitor by LC-MS. After completion, perform an aqueous workup and purify the product.
-
-
Step 4: Reductive Cyclization:
-
Suspend the product from Step 3 in a mixture of acetic acid and ethanol. Add iron powder and heat to reflux.
-
Causality: Iron in acetic acid is a classic reagent for the reduction of a nitro group to an amine. The newly formed amine then undergoes spontaneous intramolecular cyclization onto the adjacent ester carbonyl, forming the desired 7-hydroxy-indazole ring system.
-
Filter the reaction mixture to remove iron salts, neutralize, and extract the product.
-
-
Step 5: Saponification (Ester Hydrolysis):
-
Treat the indazole ester from Step 4 with lithium hydroxide (LiOH) in a THF/water mixture at room temperature.
-
Causality: The methyl ester is hydrolyzed back to the carboxylic acid to prepare for the final amidation step.
-
Acidify the reaction mixture to precipitate the carboxylic acid product.
-
-
Step 6: Amidation:
-
Dissolve the carboxylic acid from Step 5 in DMF. Add a peptide coupling reagent (e.g., HBTU), a base (e.g., DIPEA), and ammonium chloride. Stir at room temperature.
-
Causality: HBTU activates the carboxylic acid, allowing for efficient formation of the primary amide upon reaction with ammonia (from NH₄Cl and base).
-
Purify the final compound by preparative HPLC to yield the target molecule. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: In Vitro PAK1 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC₅₀ value of a test compound against a protein kinase.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., starting at 100 µM) in 100% DMSO. Include DMSO-only wells for 100% activity control and a known potent inhibitor for 0% activity control.
-
Reaction Setup (in a 384-well plate):
-
To each well, add 5 µL of kinase buffer containing recombinant PAK1 enzyme and a suitable peptide substrate.
-
Add 50 nL of the serially diluted compound from the DMSO plate using a pin tool or acoustic dispenser.
-
Self-Validation: The inclusion of positive (no inhibitor) and negative (known inhibitor) controls on every plate is essential to validate assay performance.
-
-
Kinase Reaction:
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of kinase buffer containing ATP at a concentration close to its Km value for the enzyme.
-
Causality: Initiating the reaction with ATP ensures that the inhibitor has an opportunity to bind to the enzyme first. Using ATP at its Km value provides a sensitive measure of competitive inhibition.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® Luminescent Kinase Assay Reagent (Promega) to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces a luminescent signal proportional to the amount of ATP remaining.
-
Causality: Active kinase consumes ATP. Therefore, potent inhibitors will result in less ATP consumption and a higher luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a suitable plate reader.
-
Normalize the data using the 0% and 100% activity controls.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The 7-hydroxy-indazole scaffold is a highly valuable starting point for the design of potent and selective modulators of various biological targets. The 7-hydroxy group provides a key interaction point that can significantly enhance binding affinity, while the N1 and C3 positions offer rich opportunities for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties. The systematic application of the synthetic and bioassay protocols outlined in this guide enables the efficient exploration of the SAR landscape, accelerating the identification of promising new therapeutic candidates for a range of human diseases.
References
-
Lee, S. H., et al. (2012). Structure-activity relationship of the 7-hydroxy benzimidazole analogs as glycogen synthase kinase 3β inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(5), 1891-1894. [Link]
-
Wang, Y., et al. (2020). Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. RSC Medicinal Chemistry, 11(9), 1036-1045. [Link]
-
Rodriguez-Villar, K., et al. (2019). Principally structure-activity relationship features derived from compounds tested. ResearchGate. [Link]
-
Kamal, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(5), 405-423. [Link]
-
Ansari, M. F., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
-
Ahmad, I., et al. (2022). A Review of Indazole derivatives in Pharmacotherapy of inflammation. ResearchGate. [Link]
-
Khan, I., et al. (2024). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Chen, J. J., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 11(38), 23533-23548. [Link]
-
ResearchGate. (n.d.). Synthesis of indazole derivatives 7–26. ResearchGate. [Link]
-
ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]
-
Penafiel, V., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(10), 1615-1619. [Link]
-
ResearchGate. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]
-
Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(5), 108-115. [Link]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. [Link]
-
Padhy, G. K., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of the 7-hydroxy benzimidazole analogs as glycogen synthase kinase 3β inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 7-hydroxy-1H-indazole-3-carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 7-hydroxy-1H-indazole-3-carboxylate . Synthesizing substituted indazole-3-carboxylates introduces complex chemoselectivity challenges due to the highly amphoteric and tautomeric nature of the indazole core. This guide is curated for synthetic chemists and drug development professionals, providing mechanistic troubleshooting, empirical quantitative data, and robust standard operating procedures.
Quantitative Yield Analysis by Synthetic Route
To select the most robust synthesis method, it is crucial to analyze how the starting material responds to different esterification environments. The data below summarizes the typical recovery and chemoselectivity profiles observed across multiple esterification modalities.
| Synthetic Route / Reagent System | Target Conversion Yield | Chemoselectivity | Primary Cause of Yield Loss |
| 90–95% | Excellent | Trace ester hydrolysis if aqueous workup is too basic[1]. | |
| Fischer Esterification ( | 40–60% | Good | Amphoteric buffering of the acid catalyst; equilibrium limitations. |
| Alkylation ( | < 10% | Poor | Rampant over-alkylation at the N1, N2, and 7-O positions[2]. |
| TMS-Diazomethane / MeOH | 70–85% | Moderate | Unwanted N-methylation due to the high electrophilicity of the reagent. |
Validated Methodology: Thionyl Chloride-Mediated Esterification
Based on the quantitative superiority of acyl chloride intermediate generation, the thionyl chloride (
Reagents Required:
-
7-hydroxy-1H-indazole-3-carboxylic acid (CAS: 1337882-49-1)[3]
-
Anhydrous Methanol (
) -
Thionyl Chloride (
) -
Saturated aqueous
-
Ethyl Acetate (EtOAc)
Step-by-Step Protocol:
-
Initiation (Suspension): Suspend 7-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10 mL/g of substrate) in a flame-dried round-bottom flask under an inert atmosphere.
-
Causality Check: The starting material is notoriously insoluble in cold methanol[3]. Do not add co-solvents; the suspension is expected.
-
-
Activation (In-situ Acyl Chloride Formation): Cool the suspension to 0 °C using an ice bath. Add
(3.0–5.0 eq) slowly and dropwise.-
Causality Check: The dropwise addition controls the vigorous exothermic reaction and limits the violent evolution of
and gases. The low temperature prevents unwanted side reactions and splashing[1].
-
-
Propagation (Reflux): Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the mixture to 50–65 °C. Stir continuously for 1.5 to 12 hours.
-
Causality Check: As the acid converts into the highly electrophilic acyl chloride intermediate, it rapidly reacts with methanol to form the ester. The reaction mixture will typically transition from a suspension into a clear, homogeneous solution as the ester product dissolves[4].
-
-
Termination: Monitor the reaction via LC-MS or TLC. Once the starting material is entirely consumed, concentrate the mixture under reduced pressure to rigorously strip away excess methanol and residual
volatiles. -
Isolation (pH Optimization): Resuspend the crude residue in EtOAc. Carefully quench and neutralize by adding saturated aqueous
dropwise until the pH reaches exactly 7.0–7.5 .-
Causality Check (Critical): Avoid making the solution too basic (pH > 8.5). The 7-hydroxyl group has a pKa of ~9.0. If deprotonated, the resulting phenoxide species will partition into the aqueous waste layer, destroying your isolated yield[1].
-
-
Extraction: Separate the organic layer, extract the aqueous layer twice more with EtOAc, dry over anhydrous
, and evaporate to yield the purified Methyl 7-hydroxy-1H-indazole-3-carboxylate.
Workflow for thionyl chloride-mediated esterification of indazole-3-carboxylic acids.
Troubleshooting & FAQs
Q1: Why did my yield drop to <10% when I used Methyl Iodide (
Q2: The reaction mixture using
Q3: I used Fischer Esterification (
Q4: How do I prevent product loss during the aqueous workup?
The presence of the 7-hydroxyl group introduces a critical vulnerability during workup. If you neutralize the crude reaction mixture with a strong base (e.g.,
Troubleshooting logic tree for yield optimization and side-product mitigation.
References
-
[2] Diva-Portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at:[Link]
-
Sigma-Aldrich (CN). 7-hydroxy-1H-indazole-3-carboxylic acid. Available at: [Link]
-
[4] PubMed Central (PMC). Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2. Available at:[Link]
Sources
- 1. 1H-indazole-3-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. diva-portal.org [diva-portal.org]
- 3. 7-hydroxy-1H-indazole-3-carboxylic acid | 1337882-49-1 [sigmaaldrich.com]
- 4. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the synthesis of 7-hydroxy-1H-indazole-3-carboxylates
Welcome to the Synthetic Core Technical Support Center , tailored specifically for researchers and drug development professionals. As a Senior Application Scientist, I have designed this hub to help you troubleshoot the complex, multi-functional reactivity landscape of 7-hydroxy-1H-indazole-3-carboxylates .
Because this scaffold features three highly reactive domains—a C7 phenolic hydroxyl, a tautomeric N1/N2 pyrazole core, and a base-sensitive C3-carboxylate—untargeted synthetic approaches often devolve into a chaotic mixture of regioisomers, hydrolyzed byproducts, and degraded materials.
Below, we establish the causality behind these side reactions and provide self-validating methodologies to secure total regiocontrol.
System Diagnostics: The Reactive Landscape
Reaction pathways and competitive side reactions of 7-hydroxy-1H-indazole-3-carboxylates.
Troubleshooting Guides & FAQs
Q1: Why am I observing massive amounts of O-alkylation instead of N-alkylation when treating my starting material with an alkyl halide? A1: You are falling victim to the pKa hierarchy of the indazole system. The C7 hydroxyl group is highly nucleophilic and its proton is more acidic (pKa ~9-10) than the indazole N-H (pKa ~14). Consequently, basic conditions will preferentially deprotonate the hydroxyl group to form a phenoxide-like anion, triggering rapid O-alkylation. Correction: The 7-OH must be masked prior to N-alkylation. A standard strategy is protecting it as a benzyl ether (forming 7-benzyloxy-1H-indazole-3-carboxylate)[1]. This removes the nucleophilic oxygen from the equation, allowing you to force the electrophile onto the nitrogen core.
Q2: I have protected my 7-OH group, but my N-alkylation still yields a 1:1 mixture of N1 and N2 regioisomers. How do I force N1-selectivity?
A2: Indazole N-alkylation regiochemistry is governed by the choice of base, solvent, and internal chelation[2][3]. If you are using potassium carbonate (
Q3: During the alkylation workup, my LC-MS shows a major peak at[M-32] or [M-76]. Am I losing my C3 ester group?
A3: Yes. You are observing ester saponification (loss of
Q4: My cyclization from an
Quantitative Data: Condition-Dependent Product Distribution
The following data summarizes the expected trajectory of a 7-protected-1H-indazole-3-carboxylate subjected to various alkylation environments.
| Base / Solvent System | Catalyst / Cation Effect | Main Mechanistic Driver | Predicted N1 : N2 Ratio | Risk of Ester Hydrolysis |
| NaH / THF (Anhydrous) | Rigid coordination blocks N2 | > 95 : 5 | Low | |
| None | Solvent-separated ion pairs | 40 : 60 | Moderate (Hygroscopic) | |
| Weak NCI favoring N1 | 80 : 20 | Low | ||
| NaOH / | Aqueous Hydroxide | Nucleophilic Acyl Substitution | N/A (Decarboxylates) | Critical |
Self-Validating Experimental Protocol
Regioselective N1-Alkylation of 7-Benzyloxy-1H-indazole-3-carboxylate
This optimized protocol utilizes the sodium-chelation effect to enforce N1-alkylation while preserving the base-sensitive C3-carboxylate[2][5].
Materials Required:
-
Methyl 7-benzyloxy-1H-indazole-3-carboxylate (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl halide/electrophile (1.5 equiv)
-
Anhydrous THF (Karl Fischer titration verified <50 ppm
)
Step-by-Step Methodology:
-
System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen (
) three times. -
Substrate Solubilization: Dissolve the starting indazole (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration. Cool the vessel to 0 °C using an ice bath.
-
Deprotonation (Self-Validation Checkpoint 1): Add the NaH (1.2 equiv) portion-wise. Validation: Observe the evolution of
gas. Do not proceed until bubbling has completely ceased (approx. 30 minutes at 0 °C, then 30 minutes at room temperature). The cessation of gas visually confirms the complete generation of the critical sodium-chelated N-anion intermediate[2]. -
Electrophilic Addition: Cool the mixture back to 0 °C and introduce the alkyl halide (1.5 equiv) dropwise. Stir and allow to warm to room temperature for 4–12 hours.
-
Reaction Quenching: Quench the reaction strictly with saturated aqueous
(avoid strongly basic aqueous quenches to protect the C3 ester). Extract the aqueous layer with Ethyl Acetate (3x). -
Purification & Isomer Verification (Self-Validation Checkpoint 2): Concentrate the organic layers and purify via silica gel chromatography. Validation: To confirm you have the N1-isomer and not the N2-isomer, run an LC-MS and
-NMR. On a reverse-phase C18 column, the N1-alkylated product will elute later than the N2-isomer due to altered dipole moments. In -NMR (DMSO- ), the N1-alkyl protons typically resonate further downfield than those of the N2-isomer[4][6].
References
- BenchChem Application Notes. Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.
- Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory.
- National Institutes of Health (NIH) PMC. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- National Institutes of Health (NIH) PMC. Expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis.
- University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- BLD Pharm. 177941-17-2 | 7-Benzyloxy-1H-indazole-3-carboxylic acid Product Portfolio.
- The Royal Society of Chemistry. Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation.
Sources
- 1. 177941-17-2|7-Benzyloxy-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. d-nb.info [d-nb.info]
- 6. rsc.org [rsc.org]
- 7. Expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Indazole-3-Carboxylate Synthesis
Welcome to the technical support center for the synthesis of indazole-3-carboxylates and their derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield, purity, and reproducibility of your synthetic routes. Indazole-3-carboxylates are pivotal intermediates in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2][3] This resource aims to address common challenges encountered during their synthesis, offering practical solutions grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
This section addresses common queries related to the synthesis of indazole-3-carboxylates and their derivatives, such as carboxamides.
Q1: What are the most prevalent side reactions I should be aware of during indazole-3-carboxylate synthesis?
The nature of side reactions is highly dependent on the specific synthetic route employed. However, some common challenges include:
-
Formation of N-1 and N-2 Regioisomers: During N-alkylation of the indazole ring, a mixture of N-1 and N-2 alkylated products is a frequent issue.[4][5] The ratio of these isomers is significantly influenced by the reaction conditions.[4]
-
Byproducts in Amide Bond Formation: When coupling indazole-3-carboxylic acid with an amine to form an amide, the formation of N-acylurea byproducts can occur, especially when using carbodiimide coupling agents like EDC.[4]
-
Incomplete Reactions: Sluggish or incomplete reactions can be a problem, particularly with poorly nucleophilic amines.[4]
-
Decarboxylation: The starting material, indazole-3-carboxylic acid, can undergo decarboxylation under harsh reaction conditions, leading to an unsubstituted indazole byproduct.[4]
-
Hydrolysis: The final product, whether it be an ester or an amide, can hydrolyze back to the carboxylic acid under certain conditions.[4]
-
Formation of Dimers and Hydrazones: Depending on the specific route to the indazole core, the formation of dimers and hydrazones can be a competing side reaction.[4]
Q2: How can I differentiate between the N-1 and N-2 alkylated regioisomers?
Unambiguous structural determination of N-1 and N-2 isomers is crucial. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools.[4] In the HMBC spectrum, the protons of the N-1 alkyl group will typically show a correlation to the C7a carbon of the indazole ring, while the N-2 alkyl group protons will correlate with the C3 carbon.[4]
-
UV Derivative Spectrophotometry: This technique can also be used to distinguish between the N-1 and N-2 isomers based on their distinct derivative spectra.[4]
Q3: My amide coupling reaction is sluggish or incomplete. What steps can I take to improve it?
If you are experiencing issues with amide bond formation from indazole-3-carboxylic acid, consider the following troubleshooting steps:
-
Increase Reagent Equivalents: Using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine relative to the carboxylic acid can drive the reaction to completion.[4]
-
Switch Coupling Reagents: If you are using a carbodiimide like EDC and the reaction is slow, switching to a more potent uronium or phosphonium salt coupling reagent such as HATU or PyBOP can significantly increase the reaction rate.[4]
-
Check Reagent Quality: Ensure that your solvent is anhydrous and that all reagents, especially the base, are fresh and of high purity.[4]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes be effective for sluggish reactions.[4] However, this should be done cautiously and monitored closely to prevent degradation of starting materials or products.[4]
II. Troubleshooting Guide: Common Synthetic Challenges
This section provides a more detailed breakdown of common problems encountered during specific synthetic transformations and offers targeted solutions.
Issue 1: Poor Regioselectivity during N-Alkylation
The formation of a mixture of N-1 and N-2 alkylated indazoles is a persistent challenge.[4] The thermodynamic stability of the 1H-indazole tautomer generally favors N-1 alkylation, but kinetic factors can lead to significant amounts of the N-2 isomer.
Troubleshooting Steps & Solutions:
-
Choice of Base and Solvent: This is a critical factor in controlling regioselectivity.[4] The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as anhydrous THF or DMF often favors the formation of the N-1 alkylated product.[6] In contrast, using weaker bases like potassium carbonate in certain solvents may lead to poor conversion or a mixture of isomers.[6]
-
Reaction Temperature: Performing the deprotonation with NaH at 0 °C before adding the alkylating agent can enhance selectivity.[6]
-
Mitsunobu Reaction: For certain substrates, the Mitsunobu reaction can provide good selectivity for the N-1 isomer.[6] This involves reacting the indazole with an alcohol in the presence of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like DIAD or DEAD.[6]
| Condition | N-1 Selectivity | N-2 Selectivity | Comments |
| NaH, THF/DMF | Generally Favored | Minor Product | Thermodynamic control.[6] |
| K2CO3, Acetone | Variable | Variable | Can lead to mixtures. |
| Mitsunobu (PPh3, DIAD) | Often High | Low | Substrate dependent.[6] |
Experimental Protocol: Selective N-1 Alkylation using NaH [6]
-
To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Low Yields and Byproducts in the Synthesis of the Indazole Core
The construction of the indazole ring itself can be prone to low yields and the formation of difficult-to-remove impurities. A common method involves the [3+2] cycloaddition of benzyne and diazo compounds.[7]
Troubleshooting Steps & Solutions:
-
Scale-Up Challenges: Reactions involving highly reactive intermediates like benzyne often perform well on a small scale but can become less efficient and generate more byproducts when scaled up.[7] If you are scaling up a reaction, consider performing it in smaller batches.
-
Purity of Reagents: The purity of the benzyne precursor and the diazo compound is critical. Impurities can lead to a variety of side reactions.
-
Moisture Sensitivity: While some methods tolerate small amounts of water, it is generally advisable to use anhydrous solvents and dry glassware to minimize potential side reactions.[7]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or NMR to determine the optimal reaction time and prevent the formation of degradation products.[7] An aliquot can be taken from the reaction mixture, concentrated, and analyzed by 1H NMR.[7]
Workflow for Indazole-3-Carboxylate Synthesis via Benzyne Cycloaddition
Caption: Workflow for the synthesis of indazole-3-carboxylates via benzyne cycloaddition.
Issue 3: Difficulties in the Nitrosation of Indoles to form Indazole-3-carboxaldehydes
The conversion of indoles to 1H-indazole-3-carboxaldehydes via nitrosation is a key step in some synthetic routes.[1][8] This reaction can be sensitive to conditions and may result in low yields or the formation of carboxylic acid byproducts.[1]
Troubleshooting Steps & Solutions:
-
Control of Acidity: The reaction is typically performed in a slightly acidic environment.[1] Too much acid can lead to the formation of a highly reactive diazonium salt, which can then undergo dediazoniation and subsequent oxidation to the carboxylic acid.[1]
-
Slow Addition: Slow, controlled addition of the indole solution to the nitrosating agent (e.g., a solution of sodium nitrite and HCl) at a low temperature (e.g., 0 °C) can help to minimize side reactions.[1][9]
-
Reaction Temperature and Time: After the initial addition, the reaction may require stirring at room temperature or gentle heating (e.g., to 50 °C) for an extended period to ensure complete conversion.[1][9] The optimal temperature and time will be substrate-dependent.
Troubleshooting Decision Tree for Indole Nitrosation
Caption: Decision tree for troubleshooting the nitrosation of indoles.
III. References
-
BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. Retrieved from
-
Shi, F., & Larock, R. C. (2020). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 97, 232. Retrieved from
-
HETEROCYCLES. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from
-
Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from
-
ACS Publications. (2023, March 7). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Retrieved from
-
BenchChem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Retrieved from
-
BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. Retrieved from
-
ResearchGate. (n.d.). Optimized reaction conditions for the synthesis of 3a, 3b, and 3c. Retrieved from
-
BenchChem. (2025). Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Comparative Guide. Retrieved from
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the In vivo Stability of Methyl 7-hydroxy-1H-indazole-3-carboxylate
Introduction
Welcome to the technical support guide for Methyl 7-hydroxy-1H-indazole-3-carboxylate (M7HIC). This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this indazole derivative and encountering challenges related to its in vivo stability. Indazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] However, achieving a desirable pharmacokinetic profile is often hampered by metabolic liabilities.
This guide provides a structured approach to troubleshooting common stability issues, answers frequently asked questions, and offers detailed protocols for key in vitro assays. Our goal is to equip you with the scientific rationale and practical steps needed to diagnose and mitigate the metabolic instability of M7HIC, thereby accelerating your research and development efforts.
Part 1: Troubleshooting Guide for M7HIC Instability
Rapid in vivo clearance of M7HIC is typically traced back to two primary structural features: the 7-hydroxy group (a phenol) and the 3-methyl ester. These functionalities are susceptible to Phase II conjugation and hydrolysis, respectively. The following table outlines common problems, their probable causes, and recommended strategies.
| Problem Observed | Potential Cause(s) | Recommended Diagnostic & Mitigation Strategies |
| Rapid Clearance & Short Half-Life in vivo | 1. Phase II Glucuronidation: The 7-hydroxy (phenolic) group is a prime substrate for UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of a highly water-soluble glucuronide conjugate that is rapidly excreted.[3][4][5][6] | Diagnostic: • Perform a Liver Microsomal Stability Assay with the cofactor UDPGA to confirm glucuronidation.[7]• Analyze plasma and urine samples from in vivo studies for the presence of the M7HIC-glucuronide metabolite.Mitigation Strategies: 1. Steric Hindrance: Introduce a small, sterically hindering group (e.g., methyl, fluoro) at the C6 or C8 position to physically block the UGT enzyme's access to the hydroxyl group.[7]2. Reduce Electron Density: Add an electron-withdrawing group to the indazole ring to decrease the nucleophilicity of the hydroxyl group, potentially slowing the rate of glucuronidation.[7]3. Bioisosteric Replacement: Replace the 7-hydroxy group with a bioisostere that is less prone to glucuronidation, such as an amino or methoxy group, while ensuring target activity is maintained.4. Prodrug Approach: Mask the hydroxyl group with a moiety that is cleaved in vivo to release the active drug (e.g., a carbonate or an ester).[8][9] This can shield the group during first-pass metabolism. |
| Low Systemic Exposure After Oral Dosing | 2. First-Pass Metabolism: In addition to glucuronidation, the 3-methyl ester may undergo rapid hydrolysis in the liver or gut wall by carboxylesterase (CES) enzymes.[10][11] | Diagnostic: • Conduct an S9 Fraction Stability Assay (contains both microsomal and cytosolic enzymes) to assess broader metabolic activity.• Compare pharmacokinetic profiles following intravenous (IV) vs. oral (PO) administration to calculate bioavailability.Mitigation Strategies: 1. Modify the Ester: Replace the methyl ester with a more sterically hindered ester (e.g., ethyl, isopropyl, or tert-butyl ester). Larger alkyl groups can reduce the rate of enzymatic hydrolysis.[12]2. Ester to Amide Conversion: Replace the methyl ester with a primary or secondary amide (e.g., -CONH₂ or -CONHCH₃). Amides are generally more resistant to hydrolysis than esters.[13]3. Carboxylic Acid Bioisostere: If the carboxylate (formed after hydrolysis) is the active species, consider replacing the entire methyl carboxylate group with a bioisostere like a tetrazole, which can mimic the charge and interaction of a carboxylate but is not metabolically labile in the same way.[14] |
| Instability in Blood/Plasma Samples | 3. Plasma Esterase Activity: The 3-methyl ester is susceptible to rapid hydrolysis by esterases present in plasma.[15][16][17][18] This can lead to poor exposure and make the analysis of in vivo samples challenging. | Diagnostic: • Perform a Plasma Stability Assay using plasma from relevant species (e.g., mouse, rat, human) to measure the rate of hydrolysis directly.[15][19]Mitigation Strategies: • The same strategies for mitigating first-pass hydrolysis apply here: increase steric bulk of the ester or replace the ester with an amide . |
Part 2: Visualizing the Challenge & Solution Workflow
Potential Metabolic Fates of M7HIC
The following diagram illustrates the two most probable metabolic pathways leading to the rapid clearance of Methyl 7-hydroxy-1H-indazole-3-carboxylate.
Caption: Primary metabolic liabilities of M7HIC.
Troubleshooting Workflow
This workflow provides a logical sequence of experiments to diagnose and address the stability issues of your indazole derivative.
Caption: Decision tree for stability assessment.
Part 3: Frequently Asked Questions (FAQs)
Q1: My compound is rapidly cleared, but it seems stable in both my plasma and microsomal assays. What else could be the problem?
A: This is an excellent and common question. If standard plasma and microsomal assays do not reveal a liability, consider these possibilities:
-
Other Metabolic Pathways: While less common for this scaffold, Phase I oxidation by Cytochrome P450 (CYP) enzymes could be occurring on the indazole or benzene ring.[20][21] Ensure your microsomal assay included the necessary cofactor NADPH to test for this.[22]
-
Transporter-Mediated Clearance: The compound might be a substrate for active efflux transporters in the liver or kidney, leading to rapid elimination from the body without being metabolized.
-
Contribution of Other Tissues: Metabolism is not exclusive to the liver. The gut wall, kidneys, and lungs also contain metabolic enzymes that can contribute to clearance, especially after oral administration.[11] An S9 fraction assay, which contains a broader range of enzymes, might provide more insight.[23]
Q2: I replaced the methyl ester with a tert-butyl ester, and while stability improved, the compound lost its biological activity. Why?
A: This suggests one of two things:
-
The Ester is a Key Binding Element: The methyl ester itself might be forming a critical interaction (e.g., a hydrogen bond) with your biological target. The bulky tert-butyl group could be causing a steric clash that prevents proper binding.
-
The Carboxylic Acid is the Active Species: It's possible that M7HIC is a prodrug and the hydrolyzed carboxylic acid is the true active molecule.[24] The tert-butyl ester is much more stable and may not be hydrolyzed to the active acid at a sufficient rate in vitro or in vivo.[12] To test this, synthesize and test the carboxylic acid derivative directly. If it is potent, your goal should be to design an ester prodrug that balances stability with efficient cleavage in the target tissue.[13]
Q3: How do I choose between blocking the 7-OH group and using a prodrug strategy?
A: The choice depends on your project's structure-activity relationship (SAR).
-
Blocking Strategy: If you can add a small group (like a fluorine atom) near the 7-OH group without losing potency, this is often the most straightforward approach. It permanently solves the glucuronidation issue.
-
Prodrug Strategy: If the 7-OH group is essential for binding to your target, you cannot permanently block it. In this case, a prodrug approach is necessary.[8][9] You would temporarily mask the hydroxyl group with a promoiety that is cleaved by enzymes (like esterases) at or near the site of action, releasing the active parent drug.
Q4: My compound is stable in human plasma but unstable in rat plasma. What does this mean for my preclinical studies?
A: This highlights species differences in plasma enzyme activity, which is a known phenomenon.[17] Carboxylesterase expression and activity can vary significantly between species.[25][26][27] This means you must be cautious when extrapolating pharmacokinetic data from rats to humans. For your preclinical efficacy and toxicology studies in rats, you will have to account for this rapid clearance. It also underscores the importance of using human-derived matrices (plasma, microsomes) early in discovery to select compounds with a higher probability of success in clinical development.[28]
Part 4: Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of hydrolytic degradation of M7HIC in plasma.
Materials:
-
M7HIC stock solution (10 mM in DMSO)
-
Control compounds: Unstable ester (e.g., Propantheline), Stable compound (e.g., Propranolol)
-
Pooled plasma (human, rat, etc.), stored at -80°C
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge
Procedure:
-
Thaw plasma at 37°C.
-
Pre-warm plasma and phosphate buffer to 37°C.
-
In a 96-well plate, add plasma.
-
Spike M7HIC stock solution into the plasma to a final concentration of 1 µM. Mix gently. This is your T=0 sample plate.
-
Immediately transfer an aliquot from the T=0 plate to a new plate containing cold ACN+IS to stop the reaction. This is your 0-minute time point.
-
Place the T=0 plate in a 37°C incubator.
-
At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), remove aliquots and add them to wells containing cold ACN+IS.[15][16][18]
-
Once all time points are collected, seal the plate, vortex, and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Data Analysis:
-
Quantify the peak area ratio of M7HIC to the internal standard at each time point.
-
Plot the natural log of the percentage of M7HIC remaining vs. time.
-
Calculate the half-life (t½) from the slope of the linear regression: t½ = -0.693 / slope .[16]
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of M7HIC by liver enzymes.
Materials:
-
M7HIC stock solution (10 mM in DMSO)
-
Control compounds: High clearance (e.g., Verapamil), Low clearance (e.g., Warfarin)
-
Pooled liver microsomes (human, rat, etc.), stored at -80°C
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (Cofactor for Phase I)
-
UDPGA (Cofactor for Phase II glucuronidation)
-
Alamethicin (pore-forming agent to allow UDPGA access)[7]
-
Acetonitrile (ACN) containing an internal standard (IS)
Procedure:
-
Thaw microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[23]
-
Prepare a master mix containing microsomes, buffer, and alamethicin. Add to a 96-well plate and pre-incubate at 37°C for 10 minutes.
-
In a separate plate, prepare a solution of M7HIC and the cofactors (NADPH and UDPGA).
-
To initiate the reaction, add the cofactor/M7HIC solution to the microsome plate. Final M7HIC concentration is typically 1 µM.
-
Immediately take the 0-minute time point by transferring an aliquot to a quenching plate with cold ACN+IS.
-
Incubate the reaction plate at 37°C.
-
Take subsequent time points (e.g., 5, 15, 30, 45, 60 minutes) and quench in ACN+IS.[22][29]
-
Include a negative control incubation without the NADPH/UDPGA cofactors to check for chemical instability.[29]
-
Process the plate as described in the plasma stability protocol (vortex, centrifuge, analyze supernatant by LC-MS/MS).
Data Analysis:
-
Calculate the half-life (t½) as described above.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein: CLint = (0.693 / t½) * (incubation volume / mg of microsomes) .
References
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- Zhang, Z., et al. (2019). In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. Molecular Pharmaceutics, 16(3), 1156-1166.
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- Springer. (n.d.).
- Al-Talla, Z. A. (2019). Metabolic stability and its role in the discovery of new chemical entities. Journal of Applied Pharmaceutical Science, 9(1), 133-141.
- Kumar, S., & Saini, M. (2012). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Reviews, 44(2), 149-173.
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Validation & Comparative
Introduction: The Strategic Importance of the 7-Position on the Indazole Scaffold
An In-Depth Comparative Analysis for Drug Development Professionals: 7-Hydroxy vs. 7-Methoxy Indazole Derivatives
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its role in numerous FDA-approved drugs.[1][2] Its structural versatility and ability to engage in various biological interactions have made it a focal point in the design of therapeutics, particularly protein kinase inhibitors.[3][4] Among the possible substitution patterns, modifications at the 7-position are of particular strategic interest. This position's proximity to the pyrazole ring's nitrogen atoms allows substituents to significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and, crucially, its interaction with protein targets.
This guide provides a comparative analysis of two common and seemingly similar substituents at this position: the hydroxyl (-OH) group and the methoxy (-OCH₃) group. While differing by only a methyl group, the choice between a 7-hydroxy and a 7-methoxy indazole can profoundly impact a drug candidate's profile, from target affinity to oral bioavailability. We will explore these differences through the lens of synthesis, physicochemical properties, and biological activity, providing field-proven insights for researchers in drug discovery.
PART 1: Synthetic Strategies and Interconversion
The synthesis of 7-substituted indazoles can be achieved through various modern organic chemistry methods, including classical condensation reactions and advanced metal-catalyzed cross-couplings.[1][5] Often, the 7-hydroxy and 7-methoxy derivatives are synthetically linked, with one serving as a precursor to the other. A common strategy involves the synthesis of the more stable 7-methoxyindazole, which can then be demethylated in a late-stage step to furnish the 7-hydroxy compound.[5]
Experimental Protocol: Synthesis and Demethylation of a 7-Methoxyindazole Derivative
This protocol outlines a representative, multi-step synthesis that demonstrates the common synthetic relationship between these two derivatives. The causality behind these steps lies in establishing the indazole core first, followed by the unmasking of the reactive hydroxyl group.
Objective: To synthesize a 7-hydroxyindazole derivative from a 7-methoxy precursor.
Step 1: Reductive Cyclization to form the 7-Methoxyindazole Core
-
In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve a suitably substituted o-acylphenylhydrazine (1.0 eq) in a polar solvent like ethanol.
-
Initiate cyclocondensation, which can be promoted by acid or base catalysis depending on the substrate, to form the indazole ring.[5]
-
Heat the reaction mixture to reflux and monitor for completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude 7-methoxyindazole product via column chromatography.
Step 2: O-Demethylation to Yield the 7-Hydroxyindazole
-
Dissolve the purified 7-methoxyindazole (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) in a flask equipped with a dropping funnel, under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. This is critical to control the reactivity of the strong Lewis acid used for demethylation.
-
Slowly add a solution of boron tribromide (BBr₃, ~1.2 eq) in DCM dropwise. BBr₃ is a powerful reagent for cleaving aryl methyl ethers.[5]
-
Allow the reaction to stir and slowly warm to room temperature overnight.
-
Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water, to decompose the boron complexes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final 7-hydroxyindazole product by column chromatography.
Caption: Differential binding interactions of 7-hydroxy vs. 7-methoxy groups with a kinase hinge.
Conclusion and Strategic Outlook
The comparative analysis of 7-hydroxy and 7-methoxy indazole derivatives reveals a classic trade-off in drug design: potency versus pharmacokinetics .
-
The 7-hydroxy derivative is often the "potency-seeker's" choice. It should be prioritized when a specific hydrogen bond donation is predicted or known to be critical for high target affinity. However, development teams must be prepared to address the inherent metabolic liabilities, potentially through co-administration with metabolic inhibitors or by designing next-generation analogs that shield the hydroxyl group.
-
The 7-methoxy derivative is the "drug developer's" choice, often exhibiting superior "drug-like" properties. It provides a more stable scaffold with a higher probability of achieving a favorable in vivo profile. The potential loss in potency might be acceptable if the overall profile is superior, or it could be compensated for by optimizing other parts of the molecule.
In a typical drug discovery campaign, it is highly advisable to synthesize and test both analogs. This empirical data provides the clearest path forward, allowing for a data-driven decision that balances the need for potent biological activity with the pragmatic requirements of a viable clinical candidate.
References
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Gelin, M., et al. (2003). Synthesis, pharmacological study and modeling of 7-methoxyindazole and related substituted indazoles as neuronal nitric oxide synthase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 195-9. [Online] Available at: [Link]
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Arif, M., et al. (2020). 7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole. Molbank, 2020(4), M1163. [Online] Available at: [Link]
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Ahmed, M., et al. (2023). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Future Medicinal Chemistry. [Online] Available at: [Link]
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Gelin, M., et al. (2003). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Online] Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 7-Methoxyindazole. PubChem Compound Database. [Online] Available at: [Link]
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Whittington, D.A., et al. (2017). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 60(13), 5493-5507. [Online] Available at: [Link]
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Arif, M., et al. (2020). 7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole. ResearchGate. [Online] Available at: [Link]
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Sharma, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(46), 28775-28805. [Online] Available at: [Link]
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Megha, G.V., et al. (2022). Physicochemical properties of compounds 7(a-g). ResearchGate. [Online] Available at: [Link]
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Sashidhara, K.V., et al. (2012). Convenient synthesis of 7-hydroxyindole. ResearchGate. [Online] Available at: [Link]
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Cervantes, A., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PLoS One, 11(9), e0162A85. [Online] Available at: [Link]
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Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Online] Available at: [Link]
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The Indazole-3-Carboxylate Scaffold: A Comparative Analysis Against Established Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
Introduction: The Promise of a Privileged Scaffold
The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core of numerous pharmacologically active compounds.[1] This guide focuses on the therapeutic potential of Methyl 7-hydroxy-1H-indazole-3-carboxylate, a specific derivative of this versatile family. While direct experimental data for this particular molecule is not yet extensively available in the public domain, the well-established structure-activity relationships (SAR) within the 1H-indazole-3-carboxamide class allow for a reasoned projection of its likely biological profile and a robust comparison against established drugs sharing a similar structural framework or therapeutic target class.
This document serves as a head-to-head comparison, not of the specific, uncharacterized molecule, but of the chemical class it represents against clinically approved kinase inhibitors. We will delve into the hypothesized mechanism of action, present comparative quantitative data for representative indazole amides and established drugs, and provide detailed experimental protocols to empower researchers to validate these hypotheses and explore this promising chemical space. The primary comparators will be Pazopanib and Axitinib , two indazole-containing, FDA-approved multi-kinase inhibitors, chosen for their structural relevance and established clinical utility in oncology.
Part 1: Hypothesized Mechanism of Action - Targeting a Central Oncogenic Node
The most compelling hypothesis for the mechanism of action for 1H-indazole-3-carboxamide derivatives centers on the inhibition of p21-Activated Kinase 1 (PAK1) .[1][2] PAK1 is a serine/threonine kinase that acts as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42.[3] Aberrant PAK1 activation is a hallmark of numerous cancers, where it drives oncogenic signaling, promotes cytoskeletal rearrangements essential for cell motility and invasion, and confers resistance to apoptosis.[3][4]
By inhibiting PAK1, a compound like Methyl 7-hydroxy-1H-indazole-3-carboxylate is predicted to disrupt these tumor-promoting processes at a key signaling nexus. This offers a therapeutic strategy for cancers where PAK1 is overexpressed or hyperactivated.
Part 2: Comparative Analysis with Established Drugs
To contextualize the potential of the 1H-indazole-3-carboxylate scaffold, we compare the inhibitory activity of a representative compound with the established multi-kinase inhibitors Pazopanib and Axitinib. While these drugs primarily target angiogenesis via VEGFR inhibition, they share the indazole core, making them relevant structural and therapeutic comparators.
Quantitative Performance: A Head-to-Head Look at Potency
The following table summarizes the in vitro inhibitory potencies (IC50) of a highly potent, selective 1H-indazole-3-carboxamide derivative against PAK1, alongside the IC50 values for Pazopanib and Axitinib against their primary kinase targets.[2][4][5]
| Compound/Drug | Primary Target(s) | IC50 (nM) |
| Indazole-3-carboxamide (cpd 30l) [2][6] | PAK1 | 9.8 |
| Pazopanib [5] | VEGFR-2 | 30 |
| VEGFR-1 | 10 | |
| VEGFR-3 | 47 | |
| c-Kit | 74 | |
| PDGFRβ | 84 | |
| Axitinib [4] | VEGFR-2 | 0.2 |
| VEGFR-1 | 1.2 | |
| VEGFR-3 | 0.1 - 0.3 |
This data highlights the potential for developing highly potent and specific inhibitors from the indazole-3-carboxylate scaffold, with potencies in the low nanomolar range, comparable to or exceeding that of established drugs against their respective targets. The representative indazole-3-carboxamide (compound 30l) demonstrates excellent potency against PAK1.[2][6] This is significant because achieving high selectivity for PAK family members has been a historical challenge in kinase inhibitor development.
Targeting Philosophy: Specificity vs. Multi-Targeting
A key difference lies in the targeting strategy. Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors, designed to block angiogenesis by hitting several related receptors simultaneously, primarily the Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5] This broad-spectrum approach can be effective but may also lead to off-target toxicities.
The development of compounds like the representative PAK1 inhibitor (cpd 30l) reflects a move towards more selective targeting.[2] By focusing on a specific node like PAK1, which is implicated in multiple downstream oncogenic processes, it may be possible to achieve a potent anti-tumor effect with a more favorable safety profile.
Part 3: Experimental Methodologies
To ensure scientific integrity and enable replication, this section details the standard protocols for evaluating the biological activity of kinase inhibitors like Methyl 7-hydroxy-1H-indazole-3-carboxylate.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantitatively measures the enzymatic activity of a kinase by detecting the amount of ADP produced during the phosphorylation reaction. It is a robust, luminescence-based method suitable for high-throughput screening and IC50 value determination.[7]
Principle: The kinase reaction consumes ATP, producing ADP. The ADP-Glo™ reagent first terminates the kinase reaction and depletes the remaining ATP. A second detection reagent then converts the generated ADP back into ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform a serial dilution series to generate a range of concentrations for IC50 determination.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme (e.g., human PAK1), the appropriate substrate, and the test compound or vehicle control (DMSO).
-
Kinase Reaction Initiation: Start the reaction by adding a solution containing ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the effect of a compound on cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[8] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which correlates with the number of metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the cells with the compound for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the concentration that inhibits cell growth by 50% (GI50) or the cytotoxic concentration for 50% of cells (CC50).
Conclusion and Future Directions
While Methyl 7-hydroxy-1H-indazole-3-carboxylate itself remains an uncharacterized entity in the published literature, its structural foundation is exceptionally promising. The 1H-indazole-3-carboxamide scaffold has proven to be a fertile ground for the development of potent and highly selective kinase inhibitors, exemplified by derivatives that potently target PAK1 with low nanomolar efficacy.[2][6]
This comparative guide demonstrates that this chemical class holds the potential to produce drug candidates with potencies that rival established, clinically successful indazole-based drugs like Pazopanib and Axitinib. The key differentiator and opportunity lie in the potential for achieving greater target selectivity. By focusing on a specific, critical oncogenic driver like PAK1, future research on Methyl 7-hydroxy-1H-indazole-3-carboxylate and its analogs could lead to the development of novel therapeutics with a more precise mechanism of action and potentially a wider therapeutic window.
The immediate and necessary next step for the research community is the synthesis and comprehensive biological evaluation of Methyl 7-hydroxy-1H-indazole-3-carboxylate. The experimental protocols detailed herein provide a clear roadmap for assessing its in vitro kinase inhibitory activity and its effects on cancer cell proliferation. Such studies are warranted to determine if this specific molecule can translate the profound potential of its privileged scaffold into a tangible therapeutic candidate.
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(Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. PMC. [Link]
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P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. Theranostics. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]
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Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]
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Signaling pathways of PAK1. The well-characterized upstream activators... ResearchGate. [Link]
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Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. [Link]
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Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. RSC Publishing. [Link]
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Benchmarking the ADME properties of Methyl 7-hydroxy-1H-indazole-3-carboxylate
An In-Depth Guide to Benchmarking the ADME Properties of Methyl 7-hydroxy-1H-indazole-3-carboxylate and Its Analogs
In the landscape of modern drug discovery, a promising biological activity profile is merely the entry ticket. The true challenge lies in navigating the complex physiological journey a molecule must undertake to exert its therapeutic effect. This journey is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which ultimately dictate a compound's pharmacokinetic profile and, consequently, its clinical success.[1][2] Identifying and addressing potential ADME liabilities early in the discovery pipeline is paramount to mitigating the risk of costly late-stage failures.[2]
This guide provides a comprehensive framework for benchmarking the ADME properties of novel chemical entities, using Methyl 7-hydroxy-1H-indazole-3-carboxylate as a primary example. While specific experimental data for this compound is not extensively available in the public domain, we will leverage established in vitro ADME assays and data from structurally related analogs to construct a robust comparative analysis. This approach not only offers a predictive glimpse into the molecule's behavior but also establishes a practical blueprint for researchers working with similar scaffolds.
For this comparative guide, we will benchmark Methyl 7-hydroxy-1H-indazole-3-carboxylate against two relevant comparators:
-
Comparator 1: 1-Methyl-1H-indazole-3-carboxylic acid: A close structural analog, this compound will help elucidate the impact of the 7-hydroxy group and the methyl ester on the core indazole scaffold.
-
Comparator 2: A representative 1H-indazole-3-carboxamide PAK1 inhibitor: This comparator provides a therapeutically relevant benchmark, as numerous indazole-3-carboxamides have been investigated as potent and selective kinase inhibitors.[3] Understanding the ADME profile of such a compound offers context for developing molecules with specific, target-driven efficacy.
Aqueous Solubility: The Foundation of Bioavailability
Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a frequent cause of low and erratic oral bioavailability.
Experimental Protocol: Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility. It involves dissolving the compound in dimethyl sulfoxide (DMSO) and then diluting it into an aqueous buffer.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., from 10 mM down to 0.1 mM).
-
Aqueous Dilution: Add a small volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation and Precipitation: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.
-
Separation: Separate the precipitated solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS) or UV-Vis spectroscopy.
Data Presentation: Hypothetical Solubility Data
| Compound | Structure | Predicted Solubility (µM) at pH 7.4 | Interpretation |
| Methyl 7-hydroxy-1H-indazole-3-carboxylate | ![]() | 75 | Moderate Solubility |
| 1-Methyl-1H-indazole-3-carboxylic acid | ![]() | 150 | High Solubility |
| 1H-indazole-3-carboxamide PAK1 Inhibitor | ![]() | 20 | Low Solubility |
Note: The structures and data are illustrative. The higher predicted solubility of the carboxylic acid derivative is expected due to its ionizable group at physiological pH.
Permeability: Crossing the Biological Barriers
For a drug to reach its target, it must traverse cellular membranes. Permeability assays are designed to predict a compound's ability to be absorbed through the intestinal wall and penetrate other tissues.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a non-cell-based assay that models passive diffusion, the primary mechanism of absorption for many orally administered drugs.[4][5] It offers a high-throughput, cost-effective alternative to cell-based assays for initial screening.[4]
Step-by-Step Methodology:
-
Lipid Solution Preparation: Prepare a solution of a lipid (e.g., lecithin or a synthetic lipid mixture) in an organic solvent (e.g., dodecane).[4]
-
Membrane Coating: Coat the porous filter of a 96-well donor plate with the lipid solution.
-
Donor and Acceptor Plates: Add the test compound solution to the donor plate wells. Fill the wells of a corresponding 96-well acceptor plate with buffer.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 5 hours) at room temperature.[5]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp).
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Data Presentation: Hypothetical Permeability Data
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Class | Interpretation |
| Methyl 7-hydroxy-1H-indazole-3-carboxylate | 8.5 | High | Likely to have good passive absorption. |
| 1-Methyl-1H-indazole-3-carboxylic acid | 1.2 | Low | The charged carboxylate group at pH 7.4 hinders passive diffusion. |
| 1H-indazole-3-carboxamide PAK1 Inhibitor | 5.3 | Moderate | May have acceptable passive absorption. |
Metabolic Stability: Surviving the First Pass
Upon entering the bloodstream, drugs are transported to the liver, the body's primary site of metabolism. Here, enzymes, predominantly from the cytochrome P450 (CYP) family, can modify the drug, often leading to its inactivation and clearance.[6] Assessing metabolic stability is crucial for predicting a drug's half-life and oral bioavailability.
Experimental Protocol: Liver Microsomal Stability Assay
This in vitro assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[7]
Step-by-Step Methodology:
-
Reagent Preparation: Thaw liver microsomes (human or other species) and prepare a reaction buffer (e.g., phosphate buffer, pH 7.4). Prepare a solution of the NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity.[8]
-
Incubation Mixture: In a 96-well plate, combine the test compound, liver microsomes, and buffer. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[6]
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[6]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
Data Presentation: Hypothetical Metabolic Stability Data
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Class |
| Methyl 7-hydroxy-1H-indazole-3-carboxylate | 45 | 30.8 | Moderate Stability |
| 1-Methyl-1H-indazole-3-carboxylic acid | > 60 | < 23.1 | High Stability |
| 1H-indazole-3-carboxamide PAK1 Inhibitor | 15 | 92.4 | Low Stability |
Note: A longer half-life and lower intrinsic clearance are generally desirable, indicating the compound is less susceptible to first-pass metabolism.
Plasma Protein Binding: The Free Drug Hypothesis
Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin. It is generally the unbound, or "free," fraction of the drug that is available to distribute into tissues, interact with its target, and be cleared from the body.[9] High plasma protein binding can limit a drug's efficacy and affect its pharmacokinetic profile.[10]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
The RED method is a widely accepted "gold standard" for determining plasma protein binding.[11] It uses a device with two chambers separated by a semipermeable membrane that allows the passage of small molecules (the drug) but not large proteins.[9][11]
Step-by-Step Methodology:
-
Sample Preparation: Spike the test compound into plasma from the desired species (e.g., human, mouse).
-
Device Loading: Add the compound-spiked plasma to one chamber of the RED device and an equal volume of buffer (PBS, pH 7.4) to the other chamber.[9]
-
Equilibration: Incubate the device at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.[9]
-
Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix Matching and Analysis: To ensure accurate quantification, add blank plasma to the buffer sample and buffer to the plasma sample. Precipitate the proteins with an organic solvent and analyze the concentrations in both chambers by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) based on the ratio of the drug concentration in the buffer chamber to that in the plasma chamber.
Data Presentation: Hypothetical Plasma Protein Binding Data
| Compound | Fraction Unbound (fu, %) | % Bound | Interpretation |
| Methyl 7-hydroxy-1H-indazole-3-carboxylate | 5.2 | 94.8 | Moderately High Binding |
| 1-Methyl-1H-indazole-3-carboxylic acid | 15.8 | 84.2 | Moderate Binding |
| 1H-indazole-3-carboxamide PAK1 Inhibitor | 0.9 | 99.1 | Very High Binding |
Note: While high binding can sometimes be a liability, it is not necessarily a deal-breaker. The therapeutic window and potency of the compound must also be considered.
Synthesis and Conclusion
The in-depth analysis of ADME properties is a cornerstone of successful drug development.[1][2] By systematically evaluating solubility, permeability, metabolic stability, and plasma protein binding, researchers can build a comprehensive profile of a new chemical entity like Methyl 7-hydroxy-1H-indazole-3-carboxylate. The comparative data, even when hypothetical, provides a critical framework for decision-making.
Based on our illustrative benchmarking:
-
Methyl 7-hydroxy-1H-indazole-3-carboxylate presents a promising profile with moderate solubility, high predicted permeability, and moderate metabolic stability. Its moderately high plasma protein binding would warrant further investigation.
-
1-Methyl-1H-indazole-3-carboxylic acid , while exhibiting excellent solubility and stability, shows poor permeability, which would likely limit its oral bioavailability.
-
The representative 1H-indazole-3-carboxamide PAK1 Inhibitor displays several potential liabilities, including low solubility, low metabolic stability, and very high plasma protein binding, all of which would need to be addressed through medicinal chemistry optimization.
This guide underscores the importance of a multi-parametric approach to lead optimization. The provided protocols and workflows serve as a robust starting point for any research team aiming to characterize novel compounds and select candidates with the highest probability of success in the clinic.
References
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- Caco2 assay protocol.
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- MDPI. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market.
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



